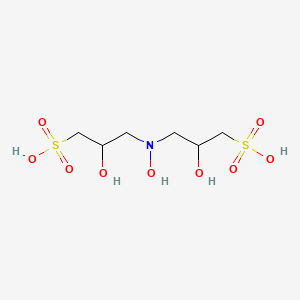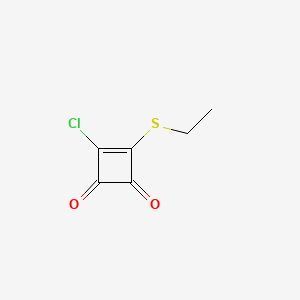
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- is a synthetic organic compound belonging to the oxazolone family. Oxazolones are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. This particular compound features a phenyl group and two phenylmethyl groups, which may influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α-amino acids: This method involves the reaction of α-amino acids with acyl chlorides or anhydrides to form oxazolones.
Condensation reactions: Condensation of aldehydes or ketones with amino acids or their derivatives can also yield oxazolones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- would depend on its specific interactions with molecular targets. Generally, oxazolones can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5(4H)-Oxazolone, 2-phenyl-4-methyl-: Similar structure but with a single methyl group.
5(4H)-Oxazolone, 2-phenyl-4,4-dimethyl-: Similar structure with two methyl groups.
Uniqueness
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which may confer distinct chemical properties and reactivity compared to other oxazolones.
Propiedades
Número CAS |
135906-34-2 |
|---|---|
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4,4-dibenzyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H19NO2/c25-22-23(16-18-10-4-1-5-11-18,17-19-12-6-2-7-13-19)24-21(26-22)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clave InChI |
OWFMOQDESWDIDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C(=O)OC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)



dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)



